

"4,5-Dibromo-1H-1,2,3-triazole safety and handling precautions"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4,5-Dibromo-1H-1,2,3-triazole**

Cat. No.: **B104779**

[Get Quote](#)

Technical Support Center: 4,5-Dibromo-1H-1,2,3-triazole

This technical support center provides essential safety and handling information for researchers, scientists, and drug development professionals working with **4,5-Dibromo-1H-1,2,3-triazole**.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with **4,5-Dibromo-1H-1,2,3-triazole**?

A1: Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **4,5-Dibromo-1H-1,2,3-triazole** is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[\[1\]](#)[\[2\]](#)[\[3\]](#) All contact with skin and eyes should be strictly avoided.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling **4,5-Dibromo-1H-1,2,3-triazole**, the following PPE is mandatory:

- Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[\[1\]](#)[\[2\]](#)

- Skin Protection: Wear fire/flame resistant and impervious clothing.[[1](#)][[2](#)] Chemical-resistant gloves (inspected prior to use) are required.[[2](#)]
- Respiratory Protection: If dusts are generated or exposure limits are exceeded, a full-face respirator should be used.[[1](#)]
- Hand Protection: Handle with gloves that have been inspected before use. Wash and dry hands thoroughly after handling.[[2](#)]

Q3: What are the proper storage conditions for **4,5-Dibromo-1H-1,2,3-triazole**?

A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[[1](#)]
[[4](#)] It should be stored away from incompatible materials and foodstuff containers.[[1](#)]

Q4: What should I do in case of accidental exposure?

A4: Immediate action is crucial in case of exposure:

- If inhaled: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration and seek immediate medical attention.[[1](#)][[2](#)] Do not use mouth-to-mouth resuscitation.[[2](#)]
- In case of skin contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water and consult a doctor.[[1](#)][[2](#)]
- In case of eye contact: Rinse the eyes cautiously with pure water for at least 15 minutes.[[1](#)]
[[2](#)] Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor.[[1](#)][[2](#)]
- If swallowed: Rinse the mouth with water. Do not induce vomiting.[[1](#)][[2](#)] Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.
[[1](#)][[2](#)]

Q5: How should I handle a spill of **4,5-Dibromo-1H-1,2,3-triazole**?

A5: For a solid spill, carefully sweep up the material and place it into a suitable, closed container for disposal.[[5](#)][[6](#)] Avoid creating dust.[[1](#)][[5](#)] The spill area should then be wiped down

with a wet paper towel, which should also be disposed of as hazardous waste.[\[6\]](#) For any spill, ensure the area is well-ventilated and appropriate PPE is worn.[\[2\]](#) Evacuate non-essential personnel from the area. Prevent the chemical from entering drains.[\[1\]](#)[\[2\]](#)

Q6: What are the known incompatibilities of this compound?

A6: While specific reactivity data is limited, it is advisable to avoid strong oxidizing and reducing agents.[\[5\]](#) The compound is known to react with organolithium reagents such as butyllithium.[\[7\]](#)

Quantitative Data Summary

Property	Value	Source(s)
Chemical Formula	<chem>C2HBr2N3</chem>	[3] [8] [9]
Molecular Weight	226.86 g/mol	[3] [8] [9]
Appearance	White to light yellow powder/crystal	[8]
Melting Point	190 °C (decomposes)	[8]
GHS Hazard Statements	H315: Causes skin irritation H319: Causes serious eye irritation	[1] [3]
Oral Toxicity (LD50)	Data not available	[1]
Dermal Toxicity (LD50)	Data not available	[1]
Inhalation Toxicity (LC50)	Data not available	[1]
Toxicity to Aquatic Life	Data not available	[1]

Note: Specific toxicological data for **4,5-Dibromo-1H-1,2,3-triazole** is not available. For the parent compound, 1,2,4-triazole, the oral LD50 in rats is reported to be in the range of 1320-1750 mg/kg bw. Due to the presence of bromine atoms, the toxicity of the dibrominated compound may differ and it should be handled with appropriate caution.

Experimental Protocol: Lithiation and Quenching of 4,5-Dibromo-1H-1,2,3-triazole

This protocol describes a general procedure for the regioselective lithiation at the 5-position of a protected **4,5-Dibromo-1H-1,2,3-triazole**, followed by quenching with an electrophile. This reaction is highly sensitive to air and moisture and must be performed under an inert atmosphere using anhydrous solvents.

Materials:

- N-protected **4,5-Dibromo-1H-1,2,3-triazole** (e.g., N-methoxymethyl derivative)
- Anhydrous tetrahydrofuran (THF) or diethyl ether
- n-Butyllithium (n-BuLi) solution in hexanes (concentration accurately determined)
- Electrophile (e.g., benzophenone, dimethyl disulfide, etc.)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate)

Procedure:

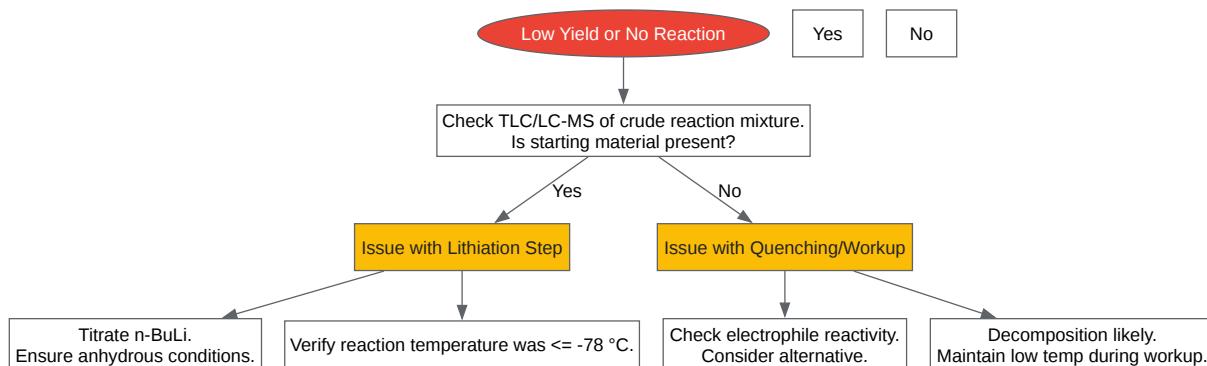
- Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
- Dissolution: Under a positive pressure of inert gas, dissolve the N-protected **4,5-Dibromo-1H-1,2,3-triazole** in anhydrous THF.
- Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
- Lithiation: Slowly add one equivalent of n-butyllithium solution dropwise via syringe, ensuring the internal temperature does not rise significantly.

- Stirring: Stir the reaction mixture at -78 °C for the time specified in the relevant literature procedure (typically 30-60 minutes) to ensure complete formation of the lithiated intermediate.
- Quenching: Add the chosen electrophile (1.0-1.2 equivalents) dropwise to the cold solution.
- Warming: After the addition of the electrophile, continue stirring at -78 °C for a specified period, then allow the reaction to warm slowly to room temperature.
- Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel, dilute with water, and extract with an organic solvent like ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Troubleshooting Guide

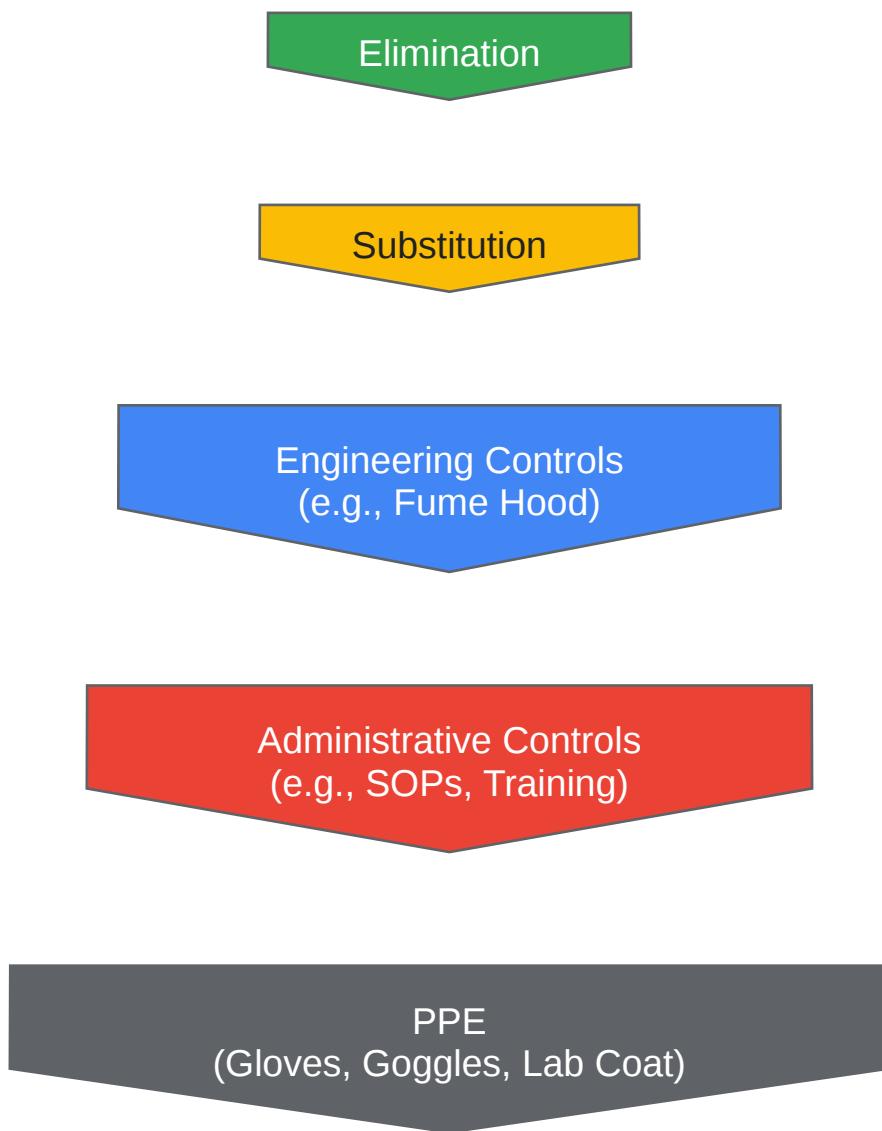
Issue	Possible Cause(s)	Suggested Solution(s)
Low or no conversion of starting material	<ul style="list-style-type: none">- Inactive n-BuLi.- Presence of moisture or air in the reaction.- Reaction temperature too high during n-BuLi addition.	<ul style="list-style-type: none">- Titrate the n-BuLi solution before use.- Ensure all glassware is rigorously flame-dried and the reaction is maintained under a positive pressure of inert gas. Use freshly distilled anhydrous solvents.- Maintain the temperature at or below -78 °C during the addition of n-BuLi.
Formation of multiple products	<ul style="list-style-type: none">- Incomplete lithiation leading to a mixture of starting material and product.- Reaction of the electrophile with n-BuLi.- Disubstitution or lithiation at an undesired position.	<ul style="list-style-type: none">- Ensure accurate titration and addition of one full equivalent of n-BuLi.- Add the electrophile slowly to the cold reaction mixture to minimize direct contact with any unreacted n-BuLi.- Maintain a low reaction temperature. Consider the nature of the N-protecting group as it can influence regioselectivity.
Low yield of the desired product after quenching	<ul style="list-style-type: none">- The lithiated intermediate is unstable at higher temperatures.- The chosen electrophile is not reactive enough.- The product is water-soluble or volatile.	<ul style="list-style-type: none">- Work up the reaction at a low temperature.- Consider a more reactive electrophile or the use of an additive to enhance reactivity.- Perform a careful workup and extraction, and use appropriate techniques for concentrating the product.
Reaction mixture turns dark or tar-like	<ul style="list-style-type: none">- Decomposition of the starting material or lithiated intermediate.- Side reactions due to impurities.	<ul style="list-style-type: none">- Ensure the starting material is pure.- Maintain a consistently low temperature throughout the reaction until the quenching step.

Visualizations


Experimental Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the lithiation and quenching of **4,5-Dibromo-1H-1,2,3-triazole**.


Troubleshooting Decision Tree

[Click to download full resolution via product page](#)

Caption: Decision tree for troubleshooting low-yield lithiation reactions.

Hierarchy of Safety Controls

[Click to download full resolution via product page](#)

Caption: Hierarchy of controls for managing chemical hazards, from most to least effective.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 4,5-Dibromo-1H-1,2,3-triazole | C2HBr2N3 | CID 312397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 15294-81-2|4,5-Dibromo-1H-1,2,3-triazole|BLD Pharm [bldpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. chemimpex.com [chemimpex.com]
- 9. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. ["4,5-Dibromo-1H-1,2,3-triazole safety and handling precautions"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104779#4-5-dibromo-1h-1-2-3-triazole-safety-and-handling-precautions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com